molecular formula C16H24N2O5S B3453283 N~1~-cyclopentyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3453283
M. Wt: 356.4 g/mol
InChI Key: XEVOTIRIXIFCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopentyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, resulting in a calming effect on the brain.

Mechanism of Action

CPP-115 works by inhibiting the enzyme N~1~-cyclopentyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transaminase, which is responsible for the breakdown of this compound in the brain. Inhibition of this enzyme leads to an increase in this compound levels, resulting in a calming effect on the brain. This compound is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Biochemical and physiological effects:
CPP-115 has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects in preclinical studies. It has also been shown to increase this compound levels in the brain, resulting in a calming effect. Additionally, CPP-115 has been studied for its potential in the treatment of cocaine addiction and alcohol use disorder.

Advantages and Limitations for Lab Experiments

One advantage of using CPP-115 in lab experiments is its potent inhibitory effect on N~1~-cyclopentyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transaminase. This makes it a useful tool for studying the role of this compound in various neurological and psychiatric disorders. However, one limitation of using CPP-115 is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is its potential in the treatment of cocaine addiction and alcohol use disorder. Additionally, further studies are needed to fully understand the mechanism of action of CPP-115 and its potential therapeutic applications in various neurological and psychiatric disorders. Finally, the development of more selective N~1~-cyclopentyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transaminase inhibitors could lead to improved therapeutic outcomes and fewer off-target effects.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and antipsychotic effects in preclinical studies. Additionally, CPP-115 has been studied for its potential in the treatment of cocaine addiction and alcohol use disorder.

properties

IUPAC Name

N-cyclopentyl-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-22-14-9-8-13(10-15(14)23-2)18(24(3,20)21)11-16(19)17-12-6-4-5-7-12/h8-10,12H,4-7,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOTIRIXIFCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-cyclopentyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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